molecular formula C20H13N3O4S B2688557 N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 328539-52-2

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Cat. No.: B2688557
CAS No.: 328539-52-2
M. Wt: 391.4
InChI Key: NCJCCXZBSZECMN-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a complex organic compound that features a benzothiazole ring substituted with a nitro group at the 6-position and a phenoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a nitro-substituted carboxylic acid or its derivatives under acidic conditions.

    Nitration: The benzothiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Coupling with Phenoxybenzamide: The nitrated benzothiazole is then coupled with phenoxybenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The phenoxybenzamide moiety can be oxidized under strong oxidative conditions to form corresponding quinones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Reduction: N-(6-amino-1,3-benzothiazol-2-yl)-2-phenoxybenzamide.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the phenoxybenzamide moiety.

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent due to its ability to inhibit certain enzymes and microbial growth.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes and pigments, contributing to the development of colorants with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-nitro-1,3-benzothiazol-2-yl)nicotinamide
  • N-(6-nitro-1,3-benzothiazol-2-yl)-3-(phenylthio)propanamide
  • 6-nitro-1,3-benzothiazole derivatives

Uniqueness

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is unique due to its specific combination of a nitro-substituted benzothiazole ring and a phenoxybenzamide moiety. This structure imparts distinct electronic and steric properties, making it particularly effective in its applications compared to other similar compounds.

Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c24-19(15-8-4-5-9-17(15)27-14-6-2-1-3-7-14)22-20-21-16-11-10-13(23(25)26)12-18(16)28-20/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJCCXZBSZECMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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